2-(m-Tolyl)pyridine
Overview
Description
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s worth noting that compounds with similar structures, such as imidazo[1,2-a]pyridine analogues, have been studied for their interactions with their targets . These compounds have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Biochemical Pathways
Related compounds, such as imidazopyridines, have been found to affect various biochemical pathways . For instance, the pyrrolidine pathway starts from the dehydrogenation of the pyrrolidine ring, resulting in sequential intermediate metabolites .
Result of Action
Compounds with similar structures have shown various biological activities . For example, imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure of the pyridine derivative and the biomolecule .
Cellular Effects
Other pyridine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies on other pyridine derivatives have shown that these compounds can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Other pyridine derivatives have been shown to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
Pyridine derivatives can interact with various transporters and binding proteins, and can influence their localization or accumulation .
Subcellular Localization
Other pyridine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(m-Tolyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with m-tolylboronic acid in the presence of a palladium catalyst. This reaction, known as the Suzuki-Miyaura coupling, typically occurs under mild conditions and provides good yields. Another method involves the direct C-H activation of pyridine with m-tolyl halides using transition metal catalysts such as palladium or nickel.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors is also explored to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(m-Tolyl)pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydropyridine derivatives.
Substitution: It participates in electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(m-Tolyl)pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in the development of new catalytic systems.
Biology: Research explores its potential as a building block for bioactive molecules. Its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural motif is found in several drug candidates.
Industry: It is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-(o-Tolyl)pyridine: Similar structure but with the methyl group at the ortho position.
2-(p-Tolyl)pyridine: Similar structure but with the methyl group at the para position.
2-Phenylpyridine: Lacks the methyl group on the phenyl ring.
Uniqueness
2-(m-Tolyl)pyridine is unique due to the position of the methyl group on the phenyl ring, which influences its chemical reactivity and physical properties. This positional isomerism can lead to differences in electronic distribution, steric effects, and overall molecular behavior, making it distinct from its ortho and para counterparts.
Properties
IUPAC Name |
2-(3-methylphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-5-4-6-11(9-10)12-7-2-3-8-13-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTCQDNRTSGBGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963106 | |
Record name | 2-(3-Methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4373-61-9 | |
Record name | 2-(3-Methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4373-61-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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